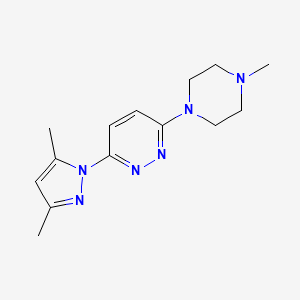

![molecular formula C10H13N3O B6462172 5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2326826-19-9](/img/structure/B6462172.png)

5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Several synthetic approaches exist for obtaining pyrazolo[1,5-a]pyrazine derivatives. One such method involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. By reacting these derivatives with various amine compounds using Cs₂CO₃ in methanol, researchers have successfully obtained 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives. Interestingly, some of these derivatives are novel and not previously reported in the literature .

Molecular Structure Analysis

The molecular structure of 5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one consists of a pyrazolo[1,5-a]pyrazine core with a methylpropyl group attached. The exact arrangement of atoms and bonds can be visualized through X-ray diffraction analysis, which provides insights into its three-dimensional structure .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, its pyrazolo[1,5-a]pyrazine framework makes it amenable to various transformations. Researchers have explored its reactivity, including cyclization reactions and the introduction of functional groups. These reactions contribute to its potential biological activities .

Physical And Chemical Properties Analysis

Mechanism of Action

Target of Action

Compounds with the pyrrolopyrazine scaffold, which includes this compound, have exhibited a wide range of biological activities .

Mode of Action

It’s known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, leading to different biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

It’s known that the compound’s cyclic form showed improved plasma exposure compared to its acyclic form .

Result of Action

Pyrrolopyrazine derivatives have shown a variety of biological activities, including antimicrobial, anti-inflammatory, and antiviral activities .

Action Environment

The action of 5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be influenced by environmental factors . For instance, it was found that the compound was produced by the marine coral-derived halotolerant Aspergillus ochraceus LCJ11-102 in a nutrient-limited medium containing 10% NaI .

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one in lab experiments include its low cost and easy availability. In addition, this compound has been found to possess a variety of properties that could be beneficial for scientific research. However, there are some limitations to using this compound in lab experiments. For example, this compound is not very stable and can easily decompose when exposed to light or heat. Furthermore, the mechanism of action of this compound is not yet fully understood, which could limit its potential applications.

Future Directions

The future directions for 5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one research include further investigations into its biochemical and physiological effects, its mechanism of action, and its potential applications in the scientific research field. In addition, further research could be conducted to improve the stability of this compound and to develop new methods for its synthesis. Furthermore, research could be conducted to explore its potential as a drug candidate and to develop new formulations for its delivery. Finally, further research could be conducted to explore the potential of this compound as an industrial chemical.

Synthesis Methods

The synthesis of 5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is achieved through a three-step process. The first step involves the reaction of 3-methyl-2-butanone with hydrazine hydrate, which yields a hydrazone intermediate. The hydrazone intermediate is then reacted with aqueous sodium hydroxide and formaldehyde, which yields a Schiff base intermediate. Finally, the Schiff base intermediate is reacted with acetic anhydride and sodium acetate, resulting in the formation of this compound.

Scientific Research Applications

5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has been found to have a variety of potential applications in scientific research. For example, this compound has been found to possess antioxidant and anti-inflammatory properties, which could be potentially used for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In addition, this compound has been found to possess anti-bacterial and anti-fungal properties, which could be used in the development of new antibiotics. Furthermore, this compound has been found to possess anti-allergic and anti-viral properties, which could be used in the development of new antiviral drugs.

Properties

IUPAC Name |

5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-8(2)7-12-5-6-13-9(10(12)14)3-4-11-13/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFIPUKCWNYIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CN2C(=CC=N2)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462089.png)

![14-bromo-12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462100.png)

![12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462107.png)

![2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6462123.png)

![4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462133.png)

![3-(2-{4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462135.png)

![4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462143.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6462145.png)

![tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6462170.png)

![4-(aminomethyl)-1-{[4-(propan-2-yl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B6462177.png)

![5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462180.png)